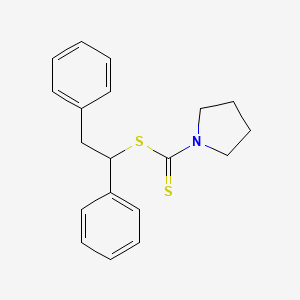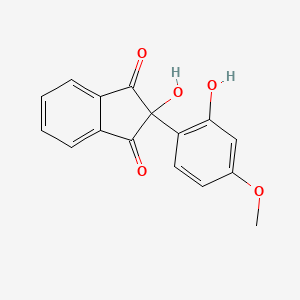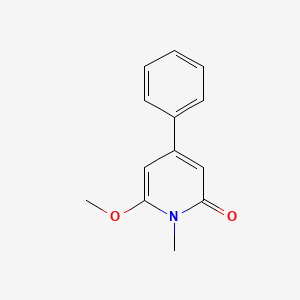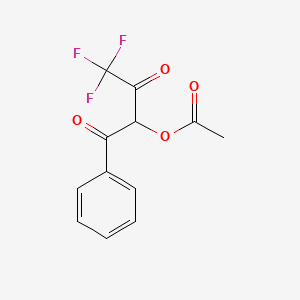
4,4,4-Trifluoro-1,3-dioxo-1-phenylbutan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is an organic compound with the molecular formula C10H7F3O2. It is also known by several other names, including 4,4,4-trifluoro-1-phenyl-1,3-butanedione and benzoyl trifluoroacetone . This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanedione backbone, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione typically involves the reaction of benzoyl chloride with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzoyl-3,3,3-trifluoroacetone: Similar structure but lacks the acetoxy group.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another name for the same compound.
2-Thenoyltrifluoroacetone: Contains a thiophene ring instead of a phenyl group.
Uniqueness
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is unique due to its acetoxy group, which can undergo hydrolysis to form the corresponding alcohol. This functional group provides additional reactivity and versatility in chemical synthesis compared to similar compounds .
Propriétés
Numéro CAS |
65921-31-5 |
|---|---|
Formule moléculaire |
C12H9F3O4 |
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
(4,4,4-trifluoro-1,3-dioxo-1-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H9F3O4/c1-7(16)19-10(11(18)12(13,14)15)9(17)8-5-3-2-4-6-8/h2-6,10H,1H3 |
Clé InChI |
AUOJVNXSAGOVLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
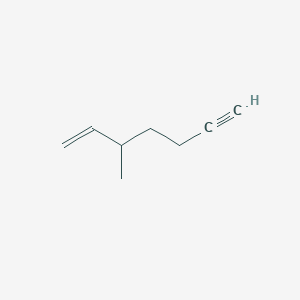
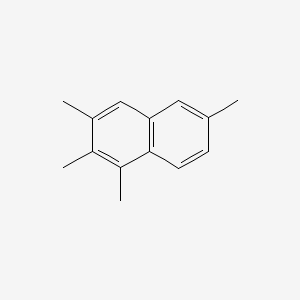
![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
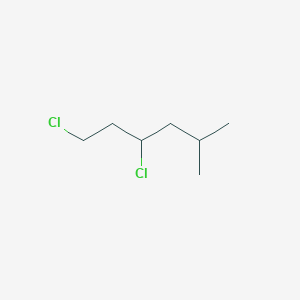
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
